molecular formula C11H12Br2N2O B5029247 2,2-dibromo-1-methyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide

2,2-dibromo-1-methyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide

Cat. No.: B5029247
M. Wt: 348.03 g/mol
InChI Key: AOGDTMKPMKJMSU-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-methyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring substituted with two bromine atoms, a methyl group, and a carboxamide group linked to a pyridin-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-methyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide typically involves the reaction of a suitable cyclopropane precursor with brominating agents. One common method involves the bromination of 1-methylcyclopropanecarboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2-positions of the cyclopropane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-methyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 2,2-dihydro-1-methyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding cyclopropane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Reduction: Formation of dihydro derivatives.

    Oxidation: Formation of cyclopropane derivatives with hydroxyl, carbonyl, or carboxyl groups.

Scientific Research Applications

2,2-Dibromo-1-methyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-methyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyridin-2-ylmethyl moiety play crucial roles in its reactivity and binding affinity. The compound may act by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their catalytic activity.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication or transcription processes.

    Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

2,2-Dibromo-1-methyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    2,2-Dichloro-1-methyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

    2,2-Dibromo-1-ethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.

    2,2-Dibromo-1-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide: Similar structure but with the pyridinyl group attached at the 3-position, influencing its binding affinity and biological activity.

Properties

IUPAC Name

2,2-dibromo-1-methyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N2O/c1-10(7-11(10,12)13)9(16)15-6-8-4-2-3-5-14-8/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGDTMKPMKJMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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